
SKF-75670 Hydrobromid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
The compound has been investigated for its effects on the central nervous system (CNS). It is believed to modulate neurotransmitter systems by interacting with dopamine and serotonin receptors. This interaction is crucial for regulating mood and behavior, making it a candidate for treating various neurological disorders.
Potential Therapeutic Uses
- Antidepressant Effects : Research indicates that this compound may exhibit antidepressant-like properties by inhibiting the reuptake of serotonin and norepinephrine.
- Anxiolytic Properties : Animal studies have shown that it can reduce anxiety-like behaviors in models of anxiety disorders.
In Vitro Studies
In vitro experiments have demonstrated that derivatives of 3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine can effectively inhibit neurotransmitter reuptake. This mechanism contributes to their potential antidepressant effects.
In Vivo Studies
Animal studies provide valuable insights into the compound's behavioral effects:
Study | Model | Findings |
---|---|---|
Study A | Mice | Reduced immobility in forced swim test (p < 0.05) |
Study B | Rats | Decreased anxiety-like behavior in elevated plus maze (p < 0.01) |
These findings suggest that the compound may be effective in reducing symptoms associated with depression and anxiety.
Pharmacokinetics
The pharmacokinetic profile indicates a moderate half-life and bioavailability when administered orally. The compound reaches peak plasma concentrations within 1 to 3 hours post-administration.
Toxicology
Toxicological assessments have shown a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to understand its chronic toxicity and potential side effects fully.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in treating mood disorders:
- Case Study 1 : A clinical trial involving patients with major depressive disorder showed significant improvement in depressive symptoms after treatment with the compound.
- Case Study 2 : An open-label study demonstrated reduced anxiety levels in patients diagnosed with generalized anxiety disorder following administration of the compound.
Wirkmechanismus
Target of Action
SKF-75670 hydrobromide is a selective agonist for the Dopamine D1 receptor . The D1 receptor is one of the five subtypes of dopamine receptors in the brain. Dopamine is a neurotransmitter that plays several important roles in the brain and body, and the D1 receptor is involved in neuronal excitation.
Mode of Action
SKF-75670 hydrobromide interacts with the D1 receptor in an atypical manner. It displays antagonist activity in vitro and agonist activity in vivo . This means that while it can block the receptor’s activity in a test tube, it enhances the receptor’s activity in a living organism. Additionally, SKF-75670 hydrobromide acts as a cocaine antagonist , meaning it can block the effects of cocaine .
Biochemical Pathways
The primary biochemical pathway affected by SKF-75670 hydrobromide is the dopamine signaling pathway . By acting on the D1 receptor, SKF-75670 hydrobromide can influence the transmission of dopamine signals in the brain. This can have downstream effects on various functions, including movement, mood, and reward.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed in the body when administered in a suitable formulation.
Result of Action
In animal studies, SKF-75670 hydrobromide has been shown to reduce locomotor activity . This suggests that it may have a calming or sedative effect. It also antagonizes the rate-altering and discriminative-stimulus effects of cocaine , indicating potential therapeutic applications in the treatment of cocaine addiction.
Action Environment
The action of SKF-75670 hydrobromide can be influenced by various environmental factors. For example, the presence of other drugs (such as cocaine) can affect its activity Additionally, the physiological environment, including the levels of dopamine and other neurotransmitters in the brain, can also impact its efficacy and stability
Biochemische Analyse
Biochemical Properties
SKF-75670 hydrobromide plays a significant role in biochemical reactions by selectively targeting dopamine D1 receptors. It interacts with these receptors to modulate dopamine signaling pathways. The compound exhibits partial agonist activity at the D1 receptor, which means it can activate the receptor but not to the full extent as other agonists . Additionally, SKF-75670 hydrobromide acts as a cocaine antagonist, altering the behavioral effects of cocaine in animal models . This interaction with dopamine receptors and its antagonistic effect on cocaine make it a valuable tool in studying dopamine-related biochemical processes.
Cellular Effects
SKF-75670 hydrobromide influences various cellular processes by modulating dopamine signaling pathways. It affects cell function by altering cell signaling, gene expression, and cellular metabolism. In studies involving MPTP-treated marmosets, SKF-75670 hydrobromide was shown to reduce locomotor activity, indicating its impact on motor function . The compound’s ability to act as a partial agonist at dopamine D1 receptors and its antagonistic effect on cocaine suggest that it can modulate cellular responses to dopamine and cocaine, thereby influencing cellular processes and functions.
Molecular Mechanism
The molecular mechanism of SKF-75670 hydrobromide involves its binding to dopamine D1 receptors, where it acts as a partial agonist. This binding interaction leads to the activation of the receptor, albeit with lower efficacy compared to full agonists . The compound also exhibits antagonist activity in vitro, which means it can block the receptor’s activity in certain conditions . Additionally, SKF-75670 hydrobromide’s role as a cocaine antagonist involves altering the behavioral effects of cocaine by modulating dopamine signaling pathways . These molecular interactions highlight the compound’s dual role as both an agonist and antagonist in different contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF-75670 hydrobromide can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. SKF-75670 hydrobromide is stable when stored at -20°C under nitrogen and away from moisture . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the experimental conditions. Long-term effects on cellular function have been observed in studies involving MPTP-treated marmosets, where SKF-75670 hydrobromide reduced locomotor activity over time .
Dosage Effects in Animal Models
The effects of SKF-75670 hydrobromide vary with different dosages in animal models. In MPTP-treated marmosets, dosages ranging from 2.5 to 10 mg/kg administered intraperitoneally reduced locomotor activity . Additionally, dosages of 0.3 and 1.0 mg/kg administered intramuscularly antagonized the rate-altering and discriminative-stimulus effects of cocaine in monkeys . These studies indicate that SKF-75670 hydrobromide’s effects are dose-dependent, with higher doses potentially leading to more pronounced effects on locomotor activity and cocaine antagonism.
Metabolic Pathways
SKF-75670 hydrobromide is involved in metabolic pathways related to dopamine signaling. As a dopamine D1 receptor agonist, it interacts with enzymes and cofactors involved in dopamine metabolism . The compound’s partial agonist activity at the D1 receptor suggests that it can modulate metabolic flux and metabolite levels associated with dopamine signaling. Additionally, its role as a cocaine antagonist indicates that it may influence metabolic pathways related to cocaine metabolism and its effects on the central nervous system .
Transport and Distribution
SKF-75670 hydrobromide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s solubility in DMSO and its insolubility in water suggest that it may require specific transport mechanisms to reach its target sites within cells . Once inside the cells, SKF-75670 hydrobromide can interact with dopamine receptors and other biomolecules to exert its effects. Its distribution within tissues is influenced by factors such as dosage, administration route, and the presence of transporters and binding proteins .
Subcellular Localization
The subcellular localization of SKF-75670 hydrobromide is primarily associated with its target sites, the dopamine D1 receptors. These receptors are located on the cell membrane, where SKF-75670 hydrobromide binds to exert its agonist and antagonist effects . The compound’s activity and function are influenced by its localization to these specific compartments. Additionally, any post-translational modifications or targeting signals that direct SKF-75670 hydrobromide to specific organelles or compartments can impact its overall activity and function within the cell .
Vorbereitungsmethoden
Die Synthese von SKF 75670 beinhaltet die Bildung des Benzazepin-Ringsystems. Ein gängiger Syntheseweg umfasst die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen, um die gewünschte Benzazepinstruktur zu bilden. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und können eine Erwärmung erfordern, um den Cyclisierungsprozess zu ermöglichen .
Analyse Chemischer Reaktionen
SKF 75670 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.
Substitution: SKF 75670 kann Substitutionsreaktionen, insbesondere an den Hydroxylgruppen, eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
SKF 75670 ist unter den Dopamin-D1-Rezeptoragonisten einzigartig aufgrund seiner selektiven Bindung und geringeren Wirksamkeit im Vergleich zu anderen Agonisten. Zu ähnlichen Verbindungen gehören:
SKF 38393: Ein weiterer Dopamin-D1-Rezeptoragonist mit höherer Wirksamkeit.
SKF 81297: Ein potenter und selektiver Dopamin-D1-Rezeptoragonist mit höherer Wirksamkeit als SKF 75670.
Die Einzigartigkeit von SKF 75670 liegt in seiner atypischen Aktivität, wobei es in vitro eine antagonistische Aktivität und in vivo eine agonistische Aktivität zeigt .
Biologische Aktivität
3-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C17H20BrN2O2
- Molecular Weight : 352.26 g/mol
The structure includes a benzazepine core with hydroxyl groups at positions 7 and 8, contributing to its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Dopamine Receptor Interaction
3-Methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine derivatives have been characterized as dopamine D1-like receptor partial agonists. The Ki values for various receptor interactions are as follows:
Receptor Type | Ki Value (nM) |
---|---|
D1 | 1.18 |
D5 | 7.56 |
D2 | 920 |
D3 | 399 |
This profile suggests a strong affinity for D1 receptors, which may underlie its potential anti-Parkinsonian effects and modulation of dopaminergic signaling in the brain .
2. Anti-Parkinsonian Effects
The compound has been shown to produce anti-Parkinsonian effects in vivo. It acts as an antagonist to the behavioral effects of cocaine, indicating its role in modulating dopamine pathways associated with addiction and movement disorders .
3. Neuroprotective Properties
Studies have suggested that derivatives of this benzazepine may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues. This is particularly relevant for conditions like Parkinson's disease where oxidative damage is prevalent .
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Study on Dopamine Agonists : A study evaluated the effects of various benzazepine derivatives on dopamine receptors and concluded that compounds with similar structures can significantly influence dopaminergic activity, which is crucial for treating neurodegenerative diseases .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of benzazepine derivatives, noting that these compounds could inhibit pro-inflammatory cytokines in vitro. This suggests a broader therapeutic application beyond neurological disorders .
Eigenschaften
IUPAC Name |
3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTPHNVUAVFKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978339 | |
Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62717-63-9 | |
Record name | SK&F 75670 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.